2'-O-galloylhyperin

説明

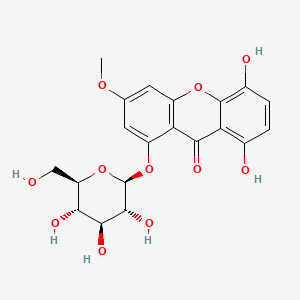

2’-O-galloylhyperin is an active compound isolated from Pyrola incarnate Fisch . It possesses anti-oxidative and anti-inflammatory activities . It has been found to have a hepatoprotective effect against oxidative stress-induced liver damage .

Molecular Structure Analysis

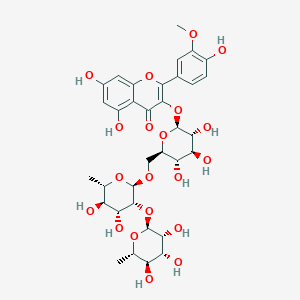

The molecular formula of 2’-O-galloylhyperin is C28H24O16 . Its average mass is 616.481 Da and its monoisotopic mass is 616.106445 Da .

Physical And Chemical Properties Analysis

The density of 2’-O-galloylhyperin is 1.9±0.1 g/cm3 . Its boiling point is 1106.9±65.0 °C at 760 mmHg . The compound has a molar refractivity of 140.2±0.4 cm3 . It has 16 H bond acceptors, 10 H bond donors, and 7 freely rotating bonds .

科学的研究の応用

Treatment of Acute Lung Injury : 2'-O-galloylhyperin has been shown to attenuate LPS-induced acute lung injury in mice. It reduces inflammation damage, pro-inflammatory cytokines production, and improves lung histopathology changes. Its mechanism of action involves up-regulating antioxidant enzymes like SOD and GSH-Px and inhibiting NF-κB and MAPK signaling pathways, thus protecting lung tissues from acute injury (Sun-dong Zhang et al., 2019).

Hepatoprotective Effect : Another study found that 2'-O-galloylhyperin offers protection against oxidative stress-induced liver damage. It inhibits cell death in HepG2 cells caused by hydrogen peroxide and ameliorates CCl4-induced hepatic damage in animal models. This hepatoprotective effect is attributed to its antioxidant properties and its ability to enhance the Nrf2/ARE-mediated antioxidant pathway (Peng Wang et al., 2017).

Anti-inflammatory Properties : A study focusing on 2'-O-galloylhyperin's anti-inflammatory effects in microbial infection and sepsis showed that it reduces the production of pro-inflammatory markers and enhances the nuclear translocation of Nrf2 and up-regulation of heme oxygenase-1 (HO-1) and SIRT1, indicating its potential as a functional food candidate in the treatment of sepsis (Peng Wang et al., 2018).

Pharmacokinetic Studies : A validated LC-MS/MS method has been developed for determining hyperoside and 2''-O-galloylhyperin in rat plasma, facilitating pharmacokinetic studies in rats. This is crucial for understanding how these compounds are processed in the body (Donghui Zhou et al., 2014).

Adsorption Studies : Research on the adsorption properties of 2'-O-galloylhyperin suggests that modified cellulose beads show better adsorption capacities and shorter adsorption times for this compound compared to commercial resins. This study has implications for the separation and purification of natural compounds including 2'-O-galloylhyperin (Dong-Yang Zhang et al., 2018).

作用機序

2’-O-galloylhyperin has been found to attenuate LPS-induced inflammatory response by activating SIRT1/Nrf2 and inhibiting the NF-κB pathways in vitro and in vivo . It significantly reduces the production of TNF-α, IL-6, and nitric oxide (NO), suppresses the expression levels of iNOS, blocks the translocation of NF-κB from the cytosol to nucleus, and decreases the MAPK activation in LPS-activated RAW 264.7 cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGWEUQZDRUMRE-UNZYZCBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971993 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-galloylhyperin | |

CAS RN |

53209-27-1, 56552-82-0 | |

| Record name | 2′′-O-Galloylhyperin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2''-Galloylhyperin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7888120.png)

![bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B7888137.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B7888164.png)

![4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B7888180.png)